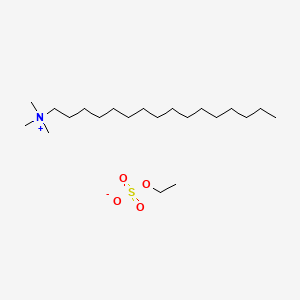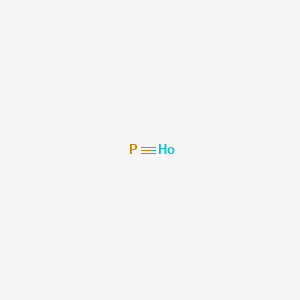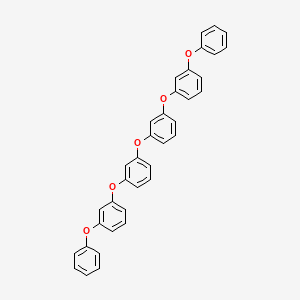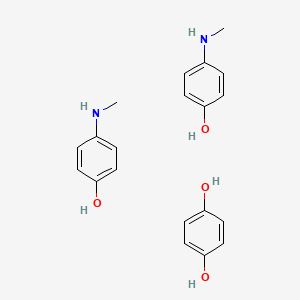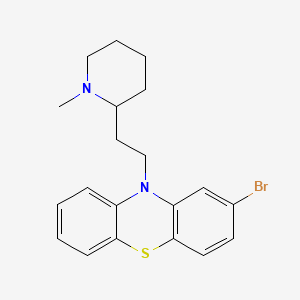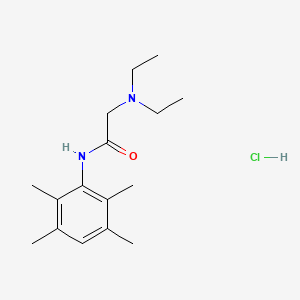
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core acetamide structure, followed by the introduction of the diethylamino group and the tetramethylphenyl group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
科学研究应用
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2,3,5,6-tetramethylphenyl)-
- Acetamide, 2-(diethylamino)-N-(phenyl)-
- Acetamide, 2-(dimethylamino)-N-(2,3,5,6-tetramethylphenyl)-
Uniqueness
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
57116-03-7 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-7-18(8-2)10-15(19)17-16-13(5)11(3)9-12(4)14(16)6;/h9H,7-8,10H2,1-6H3,(H,17,19);1H |
InChI 键 |
HPZXNUSMUFZBSX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C(=CC(=C1C)C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



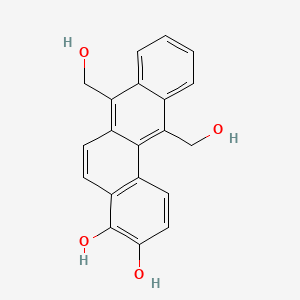
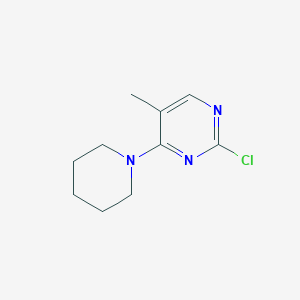
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
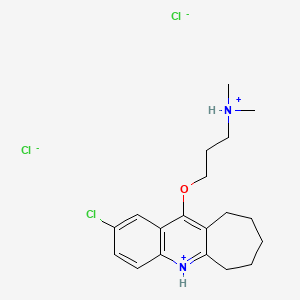
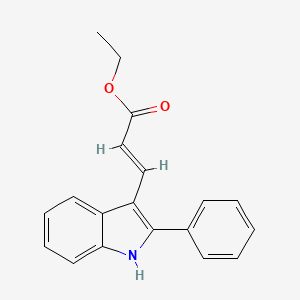

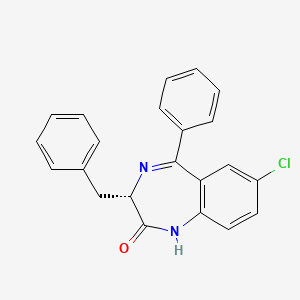
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
